molecular formula C13H16Cl2O3 B13749794 Butyl 2-(2,4-dichlorophenoxy)propanoate CAS No. 25184-73-0

Butyl 2-(2,4-dichlorophenoxy)propanoate

Cat. No.: B13749794
CAS No.: 25184-73-0
M. Wt: 291.17 g/mol
InChI Key: BVZWLEASLFETCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-(2,4-dichlorophenoxy)propanoate is an organic compound that belongs to the class of phenoxy herbicides. It is primarily used in agricultural settings to control broad-leaved weeds. The compound is known for its effectiveness and relatively low toxicity, making it a popular choice for weed management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(2,4-dichlorophenoxy)propanoate typically involves the esterification of 2-(2,4-dichlorophenoxy)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(2,4-dichlorophenoxy)propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding 2-(2,4-dichlorophenoxy)propanoic acid and butanol.

    Oxidation: The compound can be oxidized under specific conditions, although this is less common.

    Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: 2-(2,4-dichlorophenoxy)propanoic acid and butanol.

    Oxidation: Various oxidized derivatives, depending on the conditions.

    Substitution: Substituted phenoxypropanoates.

Scientific Research Applications

Butyl 2-(2,4-dichlorophenoxy)propanoate has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on plant physiology and its role as a herbicide.

    Industry: Widely used in agriculture for weed control, contributing to increased crop yields.

Comparison with Similar Compounds

Butyl 2-(2,4-dichlorophenoxy)propanoate is similar to other phenoxy herbicides such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mechanism of action.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Used for controlling broad-leaved weeds in cereals and pastures.

    Dicamba (3,6-dichloro-2-methoxybenzoic acid): Known for its effectiveness against a wide range of weeds.

Uniqueness

This compound is unique due to its specific ester linkage, which can be hydrolyzed to release the active acid form. This property allows for controlled release and prolonged activity in the field.

Properties

25184-73-0

Molecular Formula

C13H16Cl2O3

Molecular Weight

291.17 g/mol

IUPAC Name

butyl 2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C13H16Cl2O3/c1-3-4-7-17-13(16)9(2)18-12-6-5-10(14)8-11(12)15/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

BVZWLEASLFETCA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.